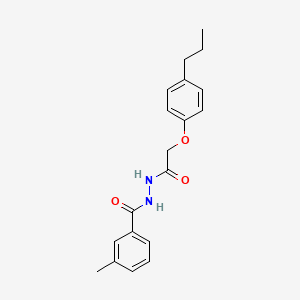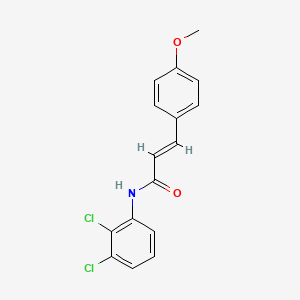![molecular formula C25H23ClN6O3 B11690176 2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N'-[(E)-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11690176.png)
2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N'-[(E)-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(2-clorofenil)-2H-tetrazol-2-il]-N’-[(E)-{3-metoxi-4-[(4-metilbencil)oxi]fenil}metilideno]acetohidrazida es un compuesto orgánico complejo con posibles aplicaciones en diversos campos científicos. Este compuesto presenta un anillo de tetrazol, un grupo clorofenilo y un grupo fenilo sustituido con metoxi, lo que lo convierte en una molécula de interés para investigadores en química, biología y medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[5-(2-clorofenil)-2H-tetrazol-2-il]-N’-[(E)-{3-metoxi-4-[(4-metilbencil)oxi]fenil}metilideno]acetohidrazida normalmente implica múltiples pasos, incluyendo la formación del anillo de tetrazol y el posterior acoplamiento con el derivado de hidrazida. Las condiciones específicas de reacción, como la temperatura, los solventes y los catalizadores, juegan un papel crucial en la eficiencia y el rendimiento de la síntesis.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y condiciones de reacción escalables.
Análisis De Reacciones Químicas
Tipos de reacciones
2-[5-(2-clorofenil)-2H-tetrazol-2-il]-N’-[(E)-{3-metoxi-4-[(4-metilbencil)oxi]fenil}metilideno]acetohidrazida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden conducir a la formación de productos reducidos.
Sustitución: El grupo clorofenilo puede participar en reacciones de sustitución, lo que lleva a la formación de nuevos derivados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, son cruciales para el éxito de estas reacciones.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de tetrazol oxidados, mientras que las reacciones de sustitución pueden producir una variedad de derivados de fenil sustituidos.
Aplicaciones Científicas De Investigación
2-[5-(2-clorofenil)-2H-tetrazol-2-il]-N’-[(E)-{3-metoxi-4-[(4-metilbencil)oxi]fenil}metilideno]acetohidrazida tiene varias aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y antimicrobianas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-[5-(2-clorofenil)-2H-tetrazol-2-il]-N’-[(E)-{3-metoxi-4-[(4-metilbencil)oxi]fenil}metilideno]acetohidrazida involucra su interacción con objetivos moleculares y vías específicas. El anillo de tetrazol y el grupo clorofenilo pueden desempeñar un papel en la unión a proteínas o enzimas diana, lo que lleva a la modulación de las actividades biológicas.
Comparación Con Compuestos Similares
Compuestos similares
- 2-[5-(2-clorofenil)-2H-tetrazol-2-il]acetonitrilo
- 2-[5-(2-clorofenil)-2H-tetrazol-2-il]acetohidrazida
Unicidad
2-[5-(2-clorofenil)-2H-tetrazol-2-il]-N’-[(E)-{3-metoxi-4-[(4-metilbencil)oxi]fenil}metilideno]acetohidrazida es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C25H23ClN6O3 |
|---|---|
Peso molecular |
490.9 g/mol |
Nombre IUPAC |
2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-[(E)-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C25H23ClN6O3/c1-17-7-9-18(10-8-17)16-35-22-12-11-19(13-23(22)34-2)14-27-28-24(33)15-32-30-25(29-31-32)20-5-3-4-6-21(20)26/h3-14H,15-16H2,1-2H3,(H,28,33)/b27-14+ |
Clave InChI |
FVEMAGZIQMCQJJ-MZJWZYIUSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=N/NC(=O)CN3N=C(N=N3)C4=CC=CC=C4Cl)OC |
SMILES canónico |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=NNC(=O)CN3N=C(N=N3)C4=CC=CC=C4Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11690108.png)
![2-hydroxy-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]-2,2-diphenylacetohydrazide](/img/structure/B11690120.png)

![(2E,5E)-3-ethyl-5-[(2Z)-2-(3-ethylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)ethylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11690131.png)
![Benzyl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate](/img/structure/B11690145.png)
![(2Z,5Z)-5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11690148.png)


![4-bromo-N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11690160.png)

![(2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(3-iodo-4,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11690182.png)
![N-[3-(4-bromophenoxy)-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11690188.png)
![(4Z)-1-(3-chloro-4-methylphenyl)-4-[(2,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11690189.png)
